![molecular formula C17H16N2O5S B4020315 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4020315.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrobenzyl)thio]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrobenzyl)thio]acetamide is a chemical compound with potential applications in pharmaceutical and medicinal chemistry. This compound, like others in its class, is of interest due to its structural complexity and the presence of multiple functional groups, which could contribute to various biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, often starting from benzodioxin derivatives. For instance, one pathway involves reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous base, followed by further reactions with alkyl/aralkyl halides in polar aprotic solvents using catalytic amounts of lithium hydride as a base (Abbasi et al., 2020). This method showcases the typical approach to synthesizing such compounds, emphasizing the importance of specific reagents and conditions to achieve desired substitutions on the benzodioxin core.
Molecular Structure Analysis
The molecular structure of compounds in this category often features a benzodioxin backbone with various substituents, which significantly influence their physical, chemical, and biological properties. Spectroscopic methods such as IR, 1H-NMR, and mass spectrometry are typically employed to confirm the structures of synthesized compounds, ensuring the presence of target functional groups and the overall integrity of the molecular framework.
Chemical Reactions and Properties
These compounds can undergo a range of chemical reactions, primarily due to the reactivity of the nitrobenzyl and acetamide groups. Reductive transformations, nucleophilic substitutions, and reactions under basic or acidic conditions can yield a variety of derivatives, showcasing the versatility of the benzodioxin scaffold in synthetic chemistry.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are influenced by the specific substituents on the benzodioxin ring. These properties are critical for the compound's application in drug formulation and delivery, as they affect solubility in biological fluids and bioavailability.
Chemical Properties Analysis
Chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and stability under various conditions, are crucial for understanding how these compounds can be further modified and how they might interact with biological targets. Their chemical behavior under physiological conditions also provides insights into their potential as drug candidates or chemical tools in biological research.
For more comprehensive analyses and experimental details on the synthesis, molecular structure, and properties of related compounds, refer to the work by Abbasi et al. (2020) which explores the synthesis and characterization of similar benzodioxin derivatives with antibacterial and antifungal properties (Abbasi et al., 2020).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-17(11-25-10-12-1-4-14(5-2-12)19(21)22)18-13-3-6-15-16(9-13)24-8-7-23-15/h1-6,9H,7-8,10-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRMUJNSTFCZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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